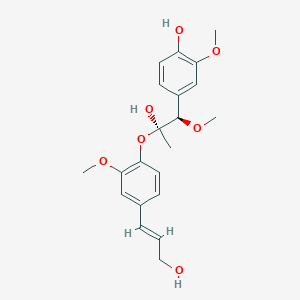

threo-7-O-Methylguaiacylglycerol |A-coniferyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

threo-7-O-Methylguaiacylglycerol |A-coniferyl ether: is a lignan, a type of natural product derived from plants. It is known for its ability to inhibit the production of nitric oxide and exhibits anti-neuroinflammatory activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of threo-7-O-Methylguaiacylglycerol |A-coniferyl ether typically involves the use of enzymatic methods, starting from lignin as the raw material . The process is complex and involves multiple steps, including the use of specific enzymes to catalyze the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: threo-7-O-Methylguaiacylglycerol |A-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced forms with varying degrees of activity.

Applications De Recherche Scientifique

threo-7-O-Methylguaiacylglycerol |A-coniferyl ether has a wide range of applications in scientific research:

Chemistry: It is used to study the properties and reactions of lignans, contributing to the understanding of natural product chemistry.

Biology: The compound’s ability to inhibit nitric oxide production makes it valuable in research related to inflammation and neuroinflammation.

Medicine: Its anti-neuroinflammatory properties suggest potential therapeutic applications in treating neuroinflammatory conditions.

Mécanisme D'action

The mechanism of action of threo-7-O-Methylguaiacylglycerol |A-coniferyl ether involves its interaction with molecular targets involved in the production of nitric oxide. By inhibiting these targets, the compound reduces the production of nitric oxide, thereby exhibiting anti-neuroinflammatory effects . The specific pathways and molecular targets involved in this process are still under investigation, but the compound’s ability to modulate these pathways makes it a valuable tool in research.

Comparaison Avec Des Composés Similaires

- threo-Guaiacylglycerol beta-coniferyl ether

- Glyceryl trioleate

- Glyceryl tristearate

Comparison: threo-7-O-Methylguaiacylglycerol |A-coniferyl ether is unique due to its specific ability to inhibit nitric oxide production and its anti-neuroinflammatory properties. While similar compounds like threo-Guaiacylglycerol beta-coniferyl ether also exhibit anti-inflammatory activities, the specific molecular interactions and pathways involved may differ . Glyceryl trioleate and Glyceryl tristearate, on the other hand, are primarily used in different contexts, such as dietary studies and lipid research .

Activité Biologique

Introduction

threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a lignan derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for its effects on various biological pathways, particularly in relation to neuroinflammation and oxidative stress. This article presents a comprehensive overview of the biological activity of threo-7-O-Methylguaiacylglycerol β-coniferyl ether, supported by data tables and relevant research findings.

Chemical Properties

- Molecular Formula : C20H24O7

- Molecular Weight : 376.40 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 643.2 ± 55.0 °C at 760 mmHg

- Flash Point : 342.8 ± 31.5 °C

These properties suggest that threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a stable compound with potential applications in pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C20H24O7 |

| Molecular Weight | 376.40 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 643.2 ± 55.0 °C |

| Flash Point | 342.8 ± 31.5 °C |

Biological Activity

Anti-Neuroinflammatory Effects

Research indicates that threo-7-O-Methylguaiacylglycerol β-coniferyl ether exhibits significant anti-neuroinflammatory properties. A study by Xiong et al. (2014) demonstrated that this compound can inhibit the production of nitric oxide (NO), a key mediator in neuroinflammation . The inhibition of NO production is crucial as excessive NO is associated with various neurodegenerative diseases.

The mechanisms through which threo-7-O-Methylguaiacylglycerol β-coniferyl ether exerts its biological effects are still under investigation, but several pathways have been proposed:

- Inhibition of Pro-inflammatory Cytokines : The compound appears to down-regulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in neural tissues.

- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, helping to mitigate oxidative stress in neuronal cells.

Case Studies

- Neuroprotection in Animal Models : In a series of experiments involving murine models, threo-7-O-Methylguaiacylglycerol β-coniferyl ether was shown to reduce markers of neuroinflammation and improve behavioral outcomes in models of induced neurodegeneration.

- Cell Culture Studies : In vitro studies using microglial cell lines treated with lipopolysaccharides (LPS) demonstrated that threo-7-O-Methylguaiacylglycerol β-coniferyl ether significantly reduced the release of inflammatory mediators compared to control groups.

Pharmacological Potential

Given its biological activities, threo-7-O-Methylguaiacylglycerol β-coniferyl ether holds promise for therapeutic applications in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis.

Comparative Analysis with Other Lignans

To better understand the efficacy of threo-7-O-Methylguaiacylglycerol β-coniferyl ether, it is useful to compare its biological activity with other lignans:

| Compound | Anti-inflammatory Activity | Antioxidant Properties | Notes |

|---|---|---|---|

| threo-7-O-Methylguaiacylglycerol β-coniferyl ether | Yes | Yes | Effective in reducing NO production |

| Sesamin | Moderate | High | Known for broader antioxidant effects |

| Lariciresinol | Low | Moderate | Less effective against inflammation |

threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a promising lignan with notable anti-neuroinflammatory and potential antioxidant activities. Its ability to inhibit nitric oxide production suggests a significant role in managing neurodegenerative conditions. Further research into its mechanisms and broader pharmacological applications could pave the way for novel therapeutic strategies.

Propriétés

IUPAC Name |

4-[(1R,2R)-2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-21(24,20(27-4)15-8-9-16(23)18(13-15)25-2)28-17-10-7-14(6-5-11-22)12-19(17)26-3/h5-10,12-13,20,22-24H,11H2,1-4H3/b6-5+/t20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXDQXGMVOLSGQ-VGKRUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)C=CCO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]([C@@H](C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.